molecular formula C18H24Cl2N2O B1210402 Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- CAS No. 92953-41-8

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-

Cat. No. B1210402
CAS RN: 92953-41-8
M. Wt: 355.3 g/mol
InChI Key: JUBNVWGVNWIXMB-IAGOWNOFSA-N
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Description

U-54494A is a benzamide derivative known for its unique anticonvulsant properties. It is structurally related to kappa opioid agonists but lacks the kappa receptor-mediated sedative and analgesic activities. This compound has been studied extensively for its potential in treating convulsions induced by excitatory amino acid agonists and calcium channel agonists .

Preparation Methods

The synthesis of U-54494A involves several steps, starting with the preparation of the benzamide core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

U-54494A undergoes various chemical reactions, including:

Scientific Research Applications

U-54494A has several scientific research applications, including:

    Chemistry: It is used as a reference compound in studies involving benzamide derivatives.

    Biology: Research on its effects on neuronal signaling and calcium uptake in synaptosomes.

    Medicine: Investigated for its potential in treating epilepsy and other convulsive disorders.

    Industry: Utilized in the development of new anticonvulsant drugs.

Mechanism of Action

The mechanism of action of U-54494A involves the attenuation of depolarization-induced calcium uptake into forebrain synaptosomes. It also blocks the enhancement of kainic acid binding induced by calcium chloride. These actions suggest that U-54494A exerts its anticonvulsant effects through a calcium-related mechanism, possibly involving a subclass of kappa receptors .

Comparison with Similar Compounds

U-54494A is compared to other similar compounds such as U-50488H, phenytoin, and phenobarbital. Unlike U-50488H, U-54494A lacks the kappa receptor-mediated sedative and analgesic activities. Both U-54494A and U-50488H are effective antagonists of convulsions induced by excitatory amino acid agonists and calcium channel agonists, but they are not effective against gamma-aminobutyric acid-related convulsants .

Similar Compounds

  • U-50488H
  • Phenytoin
  • Phenobarbital

properties

IUPAC Name

3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBNVWGVNWIXMB-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918854
Record name 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92953-41-8
Record name U 54494A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092953418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-54494A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NE36R0XJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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